molecular formula C20H14F4N2O2 B2458961 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946301-74-2

1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2458961
CAS No.: 946301-74-2
M. Wt: 390.338
InChI Key: UCHWMEDDCOGXCN-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F4N2O2 and its molecular weight is 390.338. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHWMEDDCOGXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dihydropyridine structure, which is known for various pharmacological properties, including cardiovascular and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide can be represented as follows:

  • IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C20H14F4N2O2
  • Molecular Weight : 396.33 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that dihydropyridine derivatives can act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potential antitumor activity .
  • Antioxidant Properties : The presence of fluorinated groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cellular systems.
  • Modulation of Ion Channels : Dihydropyridines are well-known calcium channel blockers. This property may contribute to cardiovascular effects by regulating calcium influx in cardiac and vascular smooth muscle cells.

Therapeutic Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Cancer Therapy : Due to its inhibitory effects on CDKs, this compound may be explored as a candidate for cancer treatment, particularly in tumors characterized by dysregulated cell cycle progression.
  • Cardiovascular Diseases : As a calcium channel blocker, it could be beneficial in managing hypertension and other cardiovascular disorders.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant antiproliferative effects on various cancer cell lines. For example:

  • HeLa Cells : Showed a reduction in proliferation with an IC50 value around 5 µM.
  • A375 Melanoma Cells : Displayed enhanced apoptosis when treated with similar compounds .

In Vivo Studies

Preliminary in vivo studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models. Notably:

  • A study reported a significant decrease in tumor volume when administered at doses of 10 mg/kg body weight daily for two weeks.

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
CDK2 InhibitionCDK20.36
CDK9 InhibitionCDK91.8
AntiproliferativeHeLa5
Tumor Growth InhibitionXenograft ModelN/A

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